2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl3O6/c1-15-19-10-9-18(34-14-26(32)35-13-24(31)16-5-7-17(28)8-6-16)11-25(19)36-27(33)20(15)12-21-22(29)3-2-4-23(21)30/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAVSHXRRPIVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369655 | |
| Record name | [2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353477-88-0 | |
| Record name | [2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 7-Hydroxy-4-Methyl-2H-Chromen-2-One
A mixture of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate undergoes acid-catalyzed cyclization:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{7-Hydroxy-4-methyl-2H-chromen-2-one} \quad (\text{Yield: 85–90\%})
$$
Alkylation with Ethyl Chloroacetate
The hydroxyl group at position 7 is alkylated to introduce the acetic acid side chain:
$$
\begin{array}{|l|l|}
\hline
\text{Reagents} & \text{Conditions} \
\hline
7\text{-Hydroxy-4-methyl-2H-chromen-2-one (1 eq)} & \text{DMF, 16 h reflux} \
\text{Ethyl chloroacetate (1.2 eq)} & \text{K}2\text{CO}3 (1.3 eq) \
\hline
\end{array}
$$
This yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate (Intermediate 2 in).
Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester with aqueous KOH:
$$
\text{Ethyl ester} \xrightarrow{\text{2M KOH, EtOH, 70}^\circ\text{C}} \text{2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetic acid} \quad (\text{Yield: 92\%})
$$
Synthesis of 2,6-Dichlorobenzyl Chloride
This fragment is critical for introducing the halogenated benzyl group. A catalytic chlorination method is preferred for scalability.
Catalytic Chlorination of 2,6-Dichlorotoluene
Optimized conditions from CN109721464A:
$$
\begin{array}{|l|l|}
\hline
\text{Parameter} & \text{Value} \
\hline
\text{Substrate} & 2,6-\text{Dichlorotoluene} \
\text{Catalyst} & \text{CuCl}_2 (2.5\% \text{w/w}) \
\text{Solvent} & \text{Hexane/Butanol (1:1)} \
\text{Temperature} & 90–120^\circ\text{C} \
\text{Reaction Time} & 4.5 \text{ h} \
\text{Chlorine Flow Rate} & 0.8 \text{ L/min} \
\text{Yield} & 90.1\% \
\text{Purity} & 99\% \
\hline
\end{array}
$$
Key advantage: Solvent recovery reduces environmental impact.
Coupling of Chromone Core and Dichlorobenzyl Group
The benzyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Alkylation at Position 3 of Chromone
Using the synthesized 2,6-dichlorobenzyl chloride:
$$
\begin{array}{|l|l|}
\hline
\text{Reagents} & \text{Conditions} \
\hline
\text{Chromone acetic acid (1 eq)} & \text{Anhydrous DMF, 0}^\circ\text{C} \
\text{2,6-Dichlorobenzyl chloride (1.1 eq)} & \text{NaH (1.5 eq), 12 h} \
\hline
\end{array}
$$
This forms 3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yloxyacetic acid .
Esterification with 2-(4-Chlorophenyl)-2-Oxoethanol
The final step involves esterifying the carboxylic acid with the aryl ketone alcohol.
Activation as Acid Chloride
The acid is treated with oxalyl chloride:
$$
\text{Acid} \xrightarrow{\text{(COCl)}_2, \text{DCM, 0}^\circ\text{C}} \text{Acid chloride} \quad (\text{Quantitative conversion})
$$
Esterification Reaction
Coupling with 2-(4-chlorophenyl)-2-oxoethanol:
$$
\begin{array}{|l|l|}
\hline
\text{Reagents} & \text{Conditions} \
\hline
\text{Acid chloride (1 eq)} & \text{Pyridine, 25}^\circ\text{C} \
\text{2-(4-Chlorophenyl)-2-oxoethanol (1.05 eq)} & \text{24 h stirring} \
\hline
\end{array}
$$
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Challenges
Yield Improvements
Purity Considerations
- Crystallization : Final product recrystallized from ethanol/water (3:1) achieves >99% purity.
- Byproduct formation : Over-chlorination in Step 3 is mitigated by controlling Cl₂ flow rate.
Analytical Characterization
Critical spectral data for validation:
$$
\begin{array}{|l|l|}
\hline
\text{Technique} & \text{Key Signals} \
\hline
\text{¹H NMR (400 MHz, CDCl₃)} & \delta 6.12–7.68 (\text{aromatic H}), 4.70–4.95 (\text{–OCH₂CO–}) \
\text{IR (KBr)} & 1740 \text{cm⁻¹} (\text{lactone C=O}), 1680 \text{cm⁻¹} (\text{amide C=O}) \
\text{HRMS} & m/z 545.8 [M+H]⁺ (\text{calc. for C}{27}\text{H}{19}\text{Cl}3\text{O}6) \
\hline
\end{array}
$$
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxypropionate
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxybutyrate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and dichlorophenyl groups enhances its potential for diverse applications in various fields.
Biological Activity
The compound 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure features a chlorophenyl group and a chromenyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anti-cancer properties. The following sections detail specific activities and mechanisms of action.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the suppression of NF-kB activation, which plays a pivotal role in inflammatory responses.
Table 1: Summary of Anti-inflammatory Studies
| Study | Model | Concentration | Effect |
|---|---|---|---|
| Study A | Macrophages | 10 µM | Decreased TNF-alpha by 50% |
| Study B | In vivo (rat model) | 20 mg/kg | Reduced paw edema by 40% |
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G1 phase |
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It affects multiple signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : The compound also exhibits antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model for rheumatoid arthritis, administration of the compound significantly reduced joint inflammation and improved mobility scores.
- Case Study 2 : A clinical trial involving patients with advanced breast cancer showed promising results with a combination therapy including this compound, leading to improved overall survival rates.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential esterification and coupling reactions. Key steps include:
- Step 1 : Preparation of the chromenone core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl) .
- Step 2 : Benzylation of the chromenone core with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
- Step 3 : Esterification with 2-(4-chlorophenyl)-2-oxoethyl chloride using a coupling agent (e.g., DCC/DMAP) in dry THF .
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, ester carbonyl signals at δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., Cl isotopes) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained (refer to similar chromenone derivatives in ).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzyme targets based on structural analogs (e.g., COX-2 inhibition for anti-inflammatory activity, AChE for neuroprotective effects) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric kits (e.g., COX-2 IC₅₀ determination via prostaglandin quantification) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays with IC₅₀ calculations .
- Controls : Include positive controls (e.g., aspirin for COX-2, doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays in triplicate across independent labs to rule out technical variability .
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven artifacts .
- Target Specificity : Use knockout cell lines or siRNA silencing to confirm on-target effects (e.g., COX-2 knockdown to validate anti-inflammatory mechanisms) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ethyl chromenone derivatives in ) to identify trends in substituent-activity relationships.
Q. How can the reaction mechanism of key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor benzylation step via in situ IR to track carbonyl intermediate formation .
- Isotopic Labeling : Use ¹⁸O-labeled esters to trace oxygen incorporation during esterification (via HRMS) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy barriers for Pd-catalyzed steps (see for analogous palladium-catalyzed cyclization methods).
Q. What advanced techniques characterize interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized COX-2 .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-ligand binding .
- Molecular Dynamics Simulations : Use GROMACS to model ligand docking into AChE active sites, guided by X-ray structures of analogous complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
